2-(4-(indolin-1-ylsulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide
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Description
2-(4-(indolin-1-ylsulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide is a useful research compound. Its molecular formula is C23H23N3O4S2 and its molecular weight is 469.57. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives interesting for the development of new therapeutic agents .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Indole derivatives are known to interact with their targets in a way that can lead to various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to various therapeutic outcomes, depending on the specific targets and mode of action of the compound.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Biological Activity
The compound 2-(4-(indolin-1-ylsulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, target interactions, and relevant case studies.
Chemical Structure
The compound is characterized by a unique structure that integrates an indolin sulfonamide moiety with a thiophene carboxamide. This combination is hypothesized to enhance its biological activity through multiple pathways.
Research indicates that the compound exhibits various biological activities, including:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to interact with enzymes, potentially inhibiting their activity. This mechanism is crucial in modulating metabolic pathways.
- Antiproliferative Effects : Studies have shown that the compound can inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent.
- Anti-inflammatory Properties : The compound may also exert anti-inflammatory effects by modulating cytokine production and inflammatory pathways.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Enzyme Inhibition | Reduced enzymatic activity | |
Anticancer Activity | Inhibition of cancer cell growth | |
Anti-inflammatory | Decreased cytokine levels |
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of this compound, researchers treated various cancer cell lines (e.g., breast and colon cancer) with different concentrations. Results indicated a significant reduction in cell viability at higher concentrations, with IC50 values suggesting potent activity against these cell lines.
Case Study 2: Enzyme Interaction
A detailed kinetic study was performed to evaluate the interaction of the compound with specific enzymes involved in metabolic pathways. The results demonstrated competitive inhibition, highlighting its potential as a therapeutic agent in metabolic disorders.
Research Findings
Recent findings have expanded our understanding of the biological activity of this compound:
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, which is critical for preventing tumor progression.
- Apoptosis Induction : Mechanistic studies revealed that treatment with the compound leads to increased apoptosis in cancer cells, evidenced by increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins.
Properties
IUPAC Name |
2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-N,4,5-trimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c1-14-15(2)31-23(20(14)22(28)24-3)25-21(27)17-8-10-18(11-9-17)32(29,30)26-13-12-16-6-4-5-7-19(16)26/h4-11H,12-13H2,1-3H3,(H,24,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBPRNVSHKMZHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.